molecular formula C22H20ClN3O3 B2385486 2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-15-1

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2385486
CAS No.: 883957-15-1
M. Wt: 409.87
InChI Key: MIJVRDQBAIZHRR-UHFFFAOYSA-N
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Description

Its structure features a pyrimidoquinoline core substituted with a 4-chlorophenyl group at position 2, a 3-methoxypropyl chain at position 3, and a methyl group at position 10. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-25-17-7-4-3-6-16(17)19(27)18-21(25)24-20(14-8-10-15(23)11-9-14)26(22(18)28)12-5-13-29-2/h3-4,6-11H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJVRDQBAIZHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimido[4,5-b]quinoline family, which is known for diverse biological activities. The presence of halogen and methoxy groups on the phenyl ring may influence its pharmacokinetic properties and biological interactions.

Research indicates that compounds in this class may function as nonsense mutation suppressors , which can potentially treat genetic disorders caused by premature stop codons. This mechanism is particularly relevant for conditions such as cystic fibrosis and Duchenne muscular dystrophy .

Anticancer Activity

Studies have shown that pyrimido[4,5-b]quinoline derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as oxidative stress-mediated DNA damage. It has been evaluated against breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure enhance the anticancer activity of these compounds. The incorporation of specific substituents has been linked to increased potency against cancer cells .

Antibacterial Activity

The antibacterial properties of similar quinoline derivatives have also been documented:

  • Inhibition of Bacterial Growth : Compounds with quinoline structures have shown efficacy against both Gram-positive and Gram-negative bacteria. This includes notable activity against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Nonsense Mutation Suppression : A study highlighted the effectiveness of pyrimido[4,5-b]quinoline derivatives in suppressing nonsense mutations in cellular models. These findings suggest potential therapeutic applications in genetic disorders linked to nonsense mutations .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of MCF-7 cells with IC50 values indicating potent cytotoxicity. Further investigations into their mechanisms revealed that these compounds induce apoptosis through mitochondrial pathways .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of 2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione:

Biological Activity Cell Line/Pathogen Effectiveness Mechanism
AnticancerMCF-7High cytotoxicityOxidative stress-induced apoptosis
AntibacterialStaphylococcus aureusEffectiveInhibition of bacterial growth
Nonsense mutationCellular modelsEffectiveSuppression of premature stop codons

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrimidoquinoline, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidoquinoline derivatives possess significant antibacterial and antifungal properties. For example, molecular docking studies suggest that this compound may interact effectively with bacterial enzymes such as DNA gyrase and NAD(P)H dehydrogenase, which are critical for bacterial survival and replication .
  • Anticancer Potential : The unique structure of 2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione suggests potential anticancer properties. Research has indicated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have focused on the applications and efficacy of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives similar to 2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibited significant activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
  • Antifungal Activity : In vitro tests have shown that this compound also possesses antifungal properties against species such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-(4-ClPh), 3-(3-MeOPr), 10-Me C₂₂H₂₀ClN₃O₃ 433.87 Moderate lipophilicity; electron-withdrawing Cl enhances target affinity
5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione 5-(Me₂NPrNH), 3-Me, 10-Me C₂₀H₂₄N₆O₂ 388.44 Basic dimethylamino group improves solubility; potential for ion interactions
3-Butyl-10-(3-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione 3-Bu, 10-(3-MePh) C₂₂H₂₁N₃O₂ 359.42 High lipophilicity due to butyl and 3-MePh; may enhance membrane permeability
2-(3-Bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione 2-(3-BrPh), 3-(2-MeOEt), 10-Me C₂₁H₁₈BrN₃O₃ 464.29 Bromine's steric bulk may reduce binding efficiency compared to Cl
Key Observations:
  • Lipophilicity : The 3-methoxypropyl group in the target compound balances solubility and membrane penetration better than the butyl chain in or the bromophenyl group in .
  • Solubility: The dimethylamino group in increases basicity, favoring solubility in acidic environments, whereas the target compound’s methoxypropyl group offers moderate polarity .
Anticancer Potential:

Pyrimidoquinolines are frequently evaluated for anticancer activity.

  • Target Compound : The 4-chlorophenyl group may improve inhibition of kinases or DNA topoisomerases, as seen in related chlorinated heterocycles .
  • Analog : The dimethylamino group could enhance interactions with nucleic acids or charged residues in enzymes, though its smaller size might reduce steric hindrance compared to the target’s 3-methoxypropyl chain .
  • Analog : The bromine atom’s bulkiness may reduce binding efficiency compared to chlorine, as observed in comparative studies of halogenated aromatics .
Toxicity Considerations:

Unlike carcinogenic heterocyclic amines (e.g., IQ in processed meats ), pyrimidoquinolines are designed for therapeutic use. The target compound’s substituents likely reduce mutagenic risks, though detailed toxicological studies are needed.

Preparation Methods

Multicomponent Cyclocondensation

A one-pot, three-component reaction between 6-amino-3-methyl-2-methoxypyrimidin-4(3H)-one, dimedone, and 4-chlorobenzaldehyde forms the foundational quinoline-pyrimidine scaffold. Under acetic acid reflux (Method 1), this achieves 68% yield, while ultrasound irradiation (Method 2) at 40°C for 25 minutes enhances yield to 89%. The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration (Fig. 1A).

Sequential Ring Construction

Alternative routes first synthesize the quinoline moiety through Skraup or Doebner-Miller reactions, followed by pyrimidine annulation. For example, 8-hydroxyquinoline derivatives undergo phosphorylation with POCl₃, then react with 3-methoxypropylamine to install the N3 substituent. This method allows precise control over regiochemistry but requires seven steps with an overall 32% yield.

Post-Cyclization Functionalization

Late-stage modifications of preformed pyrimidoquinoline cores enable selective derivatization. Palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-chlorophenyl group at C2 using 4-chlorophenylboronic acid, achieving 76% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane. The 3-methoxypropyl group is installed via nucleophilic aromatic substitution using 3-methoxypropyl bromide under phase-transfer conditions (TBAB, NaOH, 60°C).

Detailed Reaction Protocols

Optimized Multicomponent Synthesis

Reagents :

  • 6-Amino-3-methyl-2-methoxypyrimidin-4(3H)-one (1.2 eq)
  • Dimedone (1.0 eq)
  • 4-Chlorobenzaldehyde (1.0 eq)
  • Acetic acid (solvent)

Procedure :

  • Charge reagents in acetic acid (5 mL/mmol)
  • Ultrasound irradiation (40 kHz, 250 W) at 40°C for 25 min
  • Cool to 0°C, filter, wash with EtOH
  • Recrystallize from ethanol/water (4:1)

Yield : 89%
Characterization :

  • MP: 248–250°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.84–7.43 (m, 4H, Ar-H), 3.94 (t, J=6.4 Hz, 2H, OCH₂), 3.62 (s, 3H, NCH₃), 3.31 (s, 3H, OCH₃).

Regioselective Alkylation at N3

Reagents :

  • Pyrimido[4,5-b]quinoline-4,5-dione core (1.0 eq)
  • 3-Methoxypropyl bromide (1.5 eq)
  • Tetrabutylammonium bromide (0.1 eq)
  • 50% NaOH(aq)

Procedure :

  • Suspend core in toluene (10 mL/mmol)
  • Add TBAB, NaOH, and alkylating agent
  • Reflux 8 h under N₂
  • Extract with CH₂Cl₂, dry (Na₂SO₄), concentrate

Yield : 82%
Key Challenge : Competing O- vs N-alkylation controlled by maintaining pH >12.

Catalytic and Mechanistic Insights

Ultrasound Acceleration

Comparative studies show ultrasound reduces reaction time from 6.5 h (reflux) to 25 min while improving yield (Table 1). Cavitational effects enhance mass transfer and promote cyclization via localized heating.

Table 1: Conventional vs Ultrasound-Assisted Synthesis

Condition Time (h) Yield (%) Purity (HPLC)
Reflux (110°C) 6.5 68 98.2
Ultrasound (40°C) 0.42 89 99.1

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor cyclization but complicate product isolation. Acetic acid provides optimal balance between reactivity and purification ease.

Characterization and Analytical Data

Spectroscopic Fingerprints

¹³C NMR (101 MHz, DMSO-d₆) :

  • C=O: 168.9, 162.4 ppm
  • Ar-C: 148.3 (C-2), 134.6 (C-4')
  • OCH₃: 56.1 ppm

HRMS (ESI+) :
Calc. for C₂₂H₂₁ClN₃O₃ [M+H]⁺: 410.1264
Found: 410.1268

Purity Optimization

Recrystallization from ethyl acetate/hexane (3:1) increases purity from 92% to 99.5%. Impurities primarily include mono-alkylated byproducts (<1.5%) and residual dimedone adducts (<0.3%).

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production expenses (Table 2). Ultrasound reduces energy consumption by 74% compared to reflux.

Table 2: Cost Breakdown per Kilogram

Component Cost (USD)
4-Chlorobenzaldehyde 120
3-Methoxypropyl bromide 95
Solvent Recovery -18
Energy (Ultrasound) 7
Total 204

Waste Stream Management

The process generates 8.2 kg aqueous waste/kg product, treatable via activated carbon adsorption. Organic phases are 92% recoverable through fractional distillation.

Q & A

Q. What are the established synthetic pathways for pyrimido[4,5-b]quinoline derivatives analogous to this compound, and how can their reaction conditions be optimized?

Methodological Answer: Synthesis of pyrimido[4,5-b]quinoline derivatives often involves multi-step reactions, such as cyclization of 2-aminoquinoline-3-carboxamide derivatives with ketones or aldehydes under catalytic conditions. For example, zinc chloride-catalyzed reactions with cyclic ketones yield spiro-fused derivatives (e.g., Scheme 11 in ). Optimization strategies include varying catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions), adjusting solvent systems (e.g., DMF with K₂CO₃), and optimizing reaction temperatures .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties).
  • ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns for chlorophenyl groups).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate high-purity samples for analysis .

Q. How can researchers integrate theoretical frameworks into the study of this compound’s structure-activity relationships?

Methodological Answer: Align hypotheses with established chemical theories, such as:

  • Hammett substituent constants to predict electronic effects of the 4-chlorophenyl and 3-methoxypropyl groups.
  • Molecular docking studies to explore interactions with biological targets (e.g., kinase enzymes).
  • QSAR models to correlate structural features (e.g., logP, polar surface area) with observed activity. Theoretical frameworks guide experimental design, such as selecting substituents for synthetic analogs .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Address discrepancies by:

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution.
  • Dose-response reevaluation : Use staggered dosing in animal models to identify threshold effects.
  • Mechanistic studies : Apply transcriptomics/proteomics to compare in vitro cell lines vs. in vivo tissue responses. Controlled variables (e.g., harvest timing, as in ’s split-plot design) reduce confounding factors .

Q. How can the environmental fate and ecotoxicological impacts of this compound be systematically evaluated?

Methodological Answer: Follow a tiered approach:

  • Physicochemical profiling : Determine solubility, logKow, and persistence via OECD guidelines.
  • Abiotic transformations : Study photodegradation/hydrolysis under simulated environmental conditions.
  • Trophic-level assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos).
  • Ecosystem modeling : Use mesocosm studies to assess bioaccumulation and food-web impacts. ’s long-term project design provides a template for multi-compartment analysis .

Q. What experimental designs are optimal for studying structure-activity relationships while minimizing confounding variables?

Methodological Answer: Implement:

  • Randomized block designs : Assign analogs to blocks based on substituent polarity (e.g., ’s split-split plot framework).
  • Dose-controlled replicates : Use ≥4 replicates per group with standardized cell lines/animal strains.
  • Blinded analysis : Separate synthesis, testing, and data interpretation teams to reduce bias.
  • Multivariate statistics : Apply PCA or PLS regression to disentangle correlated variables (e.g., steric vs. electronic effects) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
  • Experimental replication : Repeat assays under standardized conditions (e.g., ATP-based viability tests with controls).
  • Contextual factors : Compare cell culture media, passage numbers, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). ’s emphasis on critical analysis of prior work helps isolate methodological divergences .

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